(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a phenoxyphenyl group and an imino group attached to an indole core. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the indole core One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone to form the indole structure
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the coupling reactions, and solvents like dimethylformamide (DMF) or toluene are often used to dissolve the reactants and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-methyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one
- (3Z)-5-methyl-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- (3Z)-5-methyl-3-[(4-bromophenyl)imino]-1,3-dihydro-2H-indol-2-one
Uniqueness
(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H16N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-methyl-3-(4-phenoxyphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C21H16N2O2/c1-14-7-12-19-18(13-14)20(21(24)23-19)22-15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23,24) |
InChI Key |
UGOVJXQEVZDTMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.